5-Nitro-2-phenylpyridine
Overview
Description
5-Nitro-2-phenylpyridine is an organic compound with the molecular formula C11H8N2O2 It is a derivative of pyridine, where a nitro group is substituted at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitro-2-phenylpyridine involves the Suzuki coupling reaction. This reaction typically uses 2-Bromo-5-nitropyridine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium diacetate in the presence of potassium phosphate tribasic heptahydrate in ethylene glycol at 80°C for approximately 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction mentioned above can be scaled up for industrial purposes. The use of palladium catalysts and boronic acids is common in industrial organic synthesis due to their efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenylpyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-Amino-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-phenylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic properties.
Pharmaceutical Research: Its derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenylpyridine largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-Nitro-2-phenylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and applications.
2-Amino-5-phenylpyridine: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
5-Nitro-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring
Properties
IUPAC Name |
5-nitro-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAJTWVYTULDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376530 | |
Record name | 5-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89076-64-2 | |
Record name | 5-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?
A1: In the provided research, this compound functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the this compound ligand. []
Q2: How does the structure of the iridium complex containing this compound influence its photophysical properties?
A2: The presence of this compound (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []
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